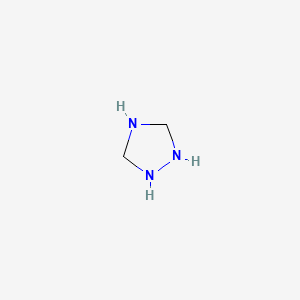

1,2,4-Triazolidine

Beschreibung

Historical Context and Evolution of 1,2,4-Triazolidine Research

The history of triazole chemistry began in 1885 when Bladin first named the carbon-nitrogen ring system. scispace.com Since then, the vast majority of research has focused on the aromatic 1,2,4-triazole (B32235) nucleus due to its wide spectrum of pharmacological activities. scispace.com The study of the saturated this compound ring system has been more niche, with significantly fewer studies reported. ijnnonline.net

Early synthetic approaches to heterocyclic compounds often involved multi-step procedures with harsh conditions. The evolution of synthetic methodologies for this compound derivatives reflects broader trends in organic chemistry, moving towards more efficient and environmentally benign processes. Initial methods likely involved classical condensation reactions. More modern approaches have focused on one-pot syntheses, which offer the advantage of combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste.

A notable evolutionary step in this field is the development of catalytic methods. The use of catalysts allows for milder reaction conditions, improved yields, and greater selectivity. This progression from classical synthesis to advanced, catalyst-driven, one-pot reactions marks the primary evolution in the academic pursuit of this compound chemistry.

Significance of the this compound Scaffold in Contemporary Chemical Research

The significance of the this compound scaffold in contemporary research is intrinsically linked to its potential as a building block for more complex and, often, biologically active molecules. While its aromatic analog, 1,2,4-triazole, is a well-established pharmacophore found in numerous drugs, the saturated this compound ring offers a different three-dimensional geometry and electronic properties, which can be advantageous in drug design.

The primary significance of the this compound scaffold is:

A Precursor to Bioactive Molecules: The this compound ring is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. ijnnonline.net Its derivatives, such as this compound-3-thiones, are being investigated for a range of biological effects.

A Source of Structural Diversity: The non-planar structure of the this compound ring provides access to a different chemical space compared to its flat, aromatic counterpart. This structural diversity is crucial in medicinal chemistry for optimizing ligand-receptor interactions.

Foundation for Developing Novel Synthetic Methodologies: The relative scarcity of efficient synthetic routes to 1,2,4-triazolidines makes it an attractive target for methods development. Research in this area contributes to the broader toolkit of synthetic organic chemistry.

The table below summarizes the key reactants used in the synthesis of various 5-aryl-1,2,4-triazolidine-3-thione derivatives, highlighting the versatility of the synthetic methods applied to this scaffold.

| Entry | Aldehyde/Ketone | Reagent 2 | Product |

| 1 | Benzaldehyde | Thiosemicarbazide (B42300) | 5-Phenyl-1,2,4-triazolidine-3-thione |

| 2 | 4-Chlorobenzaldehyde | Thiosemicarbazide | 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione |

| 3 | 4-Methylbenzaldehyde | Thiosemicarbazide | 5-(p-Tolyl)-1,2,4-triazolidine-3-thione |

| 4 | 4-Methoxybenzaldehyde | Thiosemicarbazide | 5-(4-Methoxyphenyl)-1,2,4-triazolidine-3-thione |

| 5 | Cyclohexanone | Thiosemicarbazide | 1,2,4-Triazaspiro[4.5]decane-3-thione |

This table presents a selection of reactants used to generate substituted this compound derivatives, demonstrating the modularity of the synthesis.

Scope and Objectives of Current Academic Investigations on this compound

Current academic investigations into this compound chemistry are largely focused on addressing the historical lack of efficient and sustainable synthetic methods. The primary objectives of this research are to develop novel catalytic systems that can produce these compounds in high yields under mild conditions.

A key area of focus is the use of nanotechnology and green chemistry principles. For instance, recent research has highlighted the application of Fe3O4 magnetic nanoparticles (MNPs) as an eco-friendly, recyclable, and highly efficient catalyst for the one-pot synthesis of this compound derivatives. ijnnonline.net The reaction of aldehydes with thiosemicarbazide in the presence of these nanoparticles and a reducing agent like sodium borohydride (B1222165) exemplifies the current trend. ijnnonline.net

The main goals of these contemporary studies include:

Development of Green Synthetic Methods: A major objective is to create synthesis protocols that are environmentally friendly, utilizing non-toxic catalysts and solvents, and enhancing reaction speed without producing significant pollution. ijnnonline.net

Catalyst Recyclability and Reusability: Researchers are aiming to develop catalytic systems, such as magnetic nanoparticles, that can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity. This improves the economic and environmental sustainability of the synthesis. ijnnonline.net

Expansion of the Substrate Scope: Current studies aim to apply these new synthetic methods to a wide range of starting materials (aldehydes and ketones) to generate a diverse library of this compound derivatives.

Facilitating Pharmacological Screening: By developing efficient syntheses, researchers aim to produce sufficient quantities of novel this compound compounds for biological evaluation, exploring their potential in areas like antibacterial, antifungal, or anticancer research.

The following table details the characterization data for a representative this compound derivative synthesized using a modern catalytic approach.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (¹H-NMR, DMSO-d₆, δ ppm) |

| 5-(p-Tolyl)-1,2,4-triazolidine-3-thione | C₉H₁₁N₃S | 193.27 | 2.23 (s, 3H, CH₃), 7.31 (d, 2H, ArH), 7.70 (d, 2H, ArH), 7.94 (s, 1H, CH), 8.02 (s, 1H, NH), 8.16 (s, 1H, NH), 11.37 (s, 1H, NH) ijnnonline.net |

This table provides an example of the detailed characterization performed on newly synthesized this compound compounds, which is essential for confirming their structure.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

36451-94-2 |

|---|---|

Molekularformel |

C2H7N3 |

Molekulargewicht |

73.1 g/mol |

IUPAC-Name |

1,2,4-triazolidine |

InChI |

InChI=1S/C2H7N3/c1-3-2-5-4-1/h3-5H,1-2H2 |

InChI-Schlüssel |

WNBQDDAKLKODPH-UHFFFAOYSA-N |

SMILES |

C1NCNN1 |

Kanonische SMILES |

C1NCNN1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,2,4 Triazolidine and Its Derivatives

Classical and Contemporary Approaches in 1,2,4-Triazolidine Synthesis

The construction of the this compound ring has been achieved through various synthetic strategies, ranging from classical cyclization reactions to modern multicomponent protocols. These methods provide access to a wide array of substituted this compound derivatives.

Cyclization Strategies for the this compound Ring System

Cyclization reactions represent a fundamental approach to constructing the this compound skeleton. These methods typically involve the formation of one or two key bonds in the final ring-closing step.

One common strategy involves the condensation of hydrazines or their derivatives with compounds containing a carbonyl group and a suitable leaving group. For instance, the reaction of thiosemicarbazides with aldehydes or ketones is a widely used method for the synthesis of this compound-3-thiones. researchgate.netias.ac.in This reaction can be catalyzed by various agents, including meglumine (B1676163) and guanidine (B92328) hydrochloride, often under mild, aqueous conditions. researchgate.netias.ac.in

Another approach is the oxidative cyclization of hydrazone precursors. For example, aldehyde chloropyrimidinylhydrazones can undergo oxidative cyclization mediated by reagents like iodobenzene (B50100) diacetate (IBD) to form triazolopyrimidine systems. beilstein-journals.org This method often involves a subsequent Dimroth rearrangement to yield the final stable product. beilstein-journals.org The use of hypervalent iodine reagents provides a metal-free and environmentally benign alternative to traditional heavy metal oxidants.

Furthermore, intramolecular cyclization of appropriately functionalized open-chain precursors is a viable route. This can involve the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides to yield disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions. organic-chemistry.org The choice of starting materials and reaction conditions allows for regioselective control over the final product.

Multicomponent Reaction Protocols for this compound Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the efficient synthesis of this compound derivatives.

A notable example is the one-pot reaction of aldehydes with thiosemicarbazide (B42300), which can be facilitated by various catalysts. ijnnonline.net For instance, the use of Fe3O4 magnetic nanoparticles (MNPs) in the presence of sodium borohydride (B1222165) provides a green and efficient method for synthesizing 1,2,4-triazolidines. ijnnonline.net The magnetic nature of the catalyst allows for easy recovery and reuse. ijnnonline.net Similarly, meglumine has been employed as a biodegradable and recyclable catalyst for the one-pot synthesis of this compound-3-thiones in water. ias.ac.in

Another MCR involves the reaction of anilines, aminopyridines, or pyrimidines with an imidate intermediate and tosylamidoxime. organic-chemistry.orgnih.gov This process, which can be enhanced by acid catalysts, allows for the direct synthesis of 1-aryl-1,2,4-triazoles without the need for transition metal catalysts and with high regioselectivity. organic-chemistry.org The reaction proceeds through the formation of an amidine intermediate, which then undergoes N-N bond-forming cyclization. organic-chemistry.org

Furthermore, a base-promoted, three-component, one-pot reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has been developed to synthesize hybrid molecules where 1,2,4-triazoles are linked to 1,3-dione scaffolds. rsc.org This metal- and ligand-free approach offers mild reaction conditions and a broad substrate scope. rsc.org

Derivatization Strategies of Pre-formed this compound Cores

Once the this compound core is formed, it can be further functionalized to introduce a variety of substituents, leading to a diverse library of derivatives. These derivatization strategies are crucial for tuning the physicochemical and biological properties of the final compounds.

A common approach is the alkylation or acylation of the nitrogen atoms in the triazolidine (B1262331) ring. For example, 4-amino-5-substituted-1,2,4-triazole-3-thiones can be reacted with various electrophiles. mdpi.com The synthesis of Schiff's bases by reacting the amino group of 1,2,4-triazole-3-thiol with different substituted benzaldehydes is a well-established method. bohrium.com

Another strategy involves the functionalization of amino acids with a 1,2,4-triazole (B32235) moiety. mdpi.com This can be achieved through a 'transamination' process where the primary amine of an amino acid is converted into a 1,2,4-triazole. mdpi.com This approach allows for the creation of novel ligands for coordination polymers and metal-organic frameworks. mdpi.com

Furthermore, the derivatization can be performed on substituents already present on the triazolidine ring. For instance, a pre-formed researchgate.netorganic-chemistry.orgijnnonline.net-triazolo[1,5-a]quinoxalin-4(5H)-one core can be extensively derivatized at both the endocyclic amide nitrogen and an ester functionality. nih.gov This allows for the exploration of a wide chemical space and the optimization of biological activity. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of research, focusing on the development of more sustainable and environmentally friendly methods.

Solvent-Free and Mechanochemical Synthetic Approaches

Solvent-free and mechanochemical methods offer significant advantages in terms of reducing waste and energy consumption.

Solvent-free synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones has been achieved by grinding substituted aromatic or aliphatic acids with symmetrical dithiocarbohydrazones in the presence of phosphorus pentachloride as a catalyst. scientific.net This method avoids the use of organic solvents and often leads to improved reaction yields. scientific.net Similarly, a green and highly efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been developed through two consecutive solvent-free reaction pathways. researchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has also been applied to the synthesis of 1,2,4-triazoles. bohrium.com The mechanochemical synthesis of annulated 1,2,4-triazoles starting from hydralazine (B1673433) hydrochloride has been studied, with excellent conditions found for achieving total conversion to intermediate hydrazones in minutes. acs.org Furthermore, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions has been reported for the synthesis of various 1,2,4-triazolo derivatives. researchgate.net This protocol offers advantages such as the absence of solvents, shorter reaction times, and no need for external heating. researchgate.net The grinding of 3,5-diamino-1,2,4-triazole with zinc precursors has also been shown to produce zinc complexes in high yield. acs.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.za

The synthesis of 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation. For example, a series of 1,2,4-triazole derivatives were obtained through multi-component reactions under microwave irradiation, starting from benzohydrazide. bohrium.com The use of microwaves facilitated the cyclization step to afford the 1,2,4-triazole-3-thiol core. bohrium.com

Another example is the microwave-assisted synthesis of 1,2,4-triazol-3-one derivatives. scielo.org.zaajol.info In these syntheses, various reaction steps, including the formation of Schiff bases and subsequent derivatizations, were carried out under microwave irradiation, leading to improved yields and shorter reaction times compared to conventional heating. scielo.org.zaajol.info Similarly, novel 1,2,4-triazole derivatives have been designed and synthesized under microwave irradiation, demonstrating the versatility of this technique. nih.gov A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has also been established, highlighting the eco-friendly nature of this approach. mdpi.com

The following table summarizes various synthetic approaches for this compound derivatives, highlighting the reaction conditions and key features.

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Key Features |

| Thiosemicarbazides, Aldehydes/Ketones | Meglumine | Water, Room Temperature | This compound-3-thiones | Eco-friendly, short reaction times, recyclable catalyst. ias.ac.in |

| Aldehydes, Thiosemicarbazide | Fe3O4 MNPs, NaBH4 | Reflux in ethanol (B145695) | 1,2,4-Triazolidines | Green synthesis, magnetically recoverable catalyst. ijnnonline.net |

| Anilines, Imidate, Tosylamidoxime | Acid catalyst | Single reactor | 1-Aryl-1,2,4-triazoles | Multicomponent, high regioselectivity, no transition metal. organic-chemistry.org |

| Aromatic/Aliphatic acids, Dithiocarbohydrazones | PCl5 | Solvent-free, grinding | 4-Amino-5-substituted-1,2,4-triazole-3-thiones | Green, solvent-free, improved yields. scientific.net |

| Azinium-N-imines, Nitriles | Copper acetate | Mechanochemical, solventless | 1,2,4-Triazolo derivatives | No solvent, shorter reaction time, no external heating. researchgate.net |

| Benzohydrazide, Substituted benzaldehydes | - | Microwave irradiation | 1,2,4-Triazole-3-thiol Schiff's bases | Rapid, efficient, multi-component reaction. bohrium.com |

| Enaminonitriles, Benzohydrazides | - | Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | Catalyst-free, additive-free, eco-friendly. mdpi.com |

Catalytic Green Syntheses (e.g., Enzyme Catalysis, Metal-Free Systems)

Green chemistry principles have driven the development of environmentally benign and efficient synthetic protocols for this compound derivatives. These methods prioritize the use of non-toxic catalysts, aqueous reaction media, and energy-efficient conditions.

Enzyme Catalysis

The use of enzymes in the synthesis of nucleoside analogues represents a significant advancement in green chemistry. nih.gov Purine nucleoside phosphorylase from E. coli has been successfully employed to catalyze the glycosylation of 1,2,4-triazole-3-thione derivatives. nih.gov This enzymatic approach facilitates the synthesis of both ribosides and deoxyribosides. nih.gov Notably, the yields of disubstituted 1,2,4-triazol-3-thiones were observed to be lower, which is attributed to the steric hindrance from bulky substituents at the C3 and C5 positions affecting the enzyme's selectivity for a specific nitrogen atom in the triazole ring. nih.gov The synthesis of 3-phenacylthio-1,2,4-triazole riboside and deoxyriboside, however, proceeded in good yields. nih.gov

Metal-Free Systems

Metal-free catalytic systems are highly sought after to avoid residual metal contamination in the final products. A variety of organocatalysts have been proven effective for synthesizing this compound-3-thiones, often through the one-pot cyclocondensation of aldehydes or ketones with thiosemicarbazide. ias.ac.ininformahealthcare.com These reactions are frequently performed in water, enhancing their green credentials. ias.ac.inresearchgate.netbenthamdirect.com

Prominent organocatalysts include naturally occurring or biodegradable compounds such as meglumine, ias.ac.inresearchgate.netdntb.gov.ua L-proline, bohrium.com glutamic acid, eurekaselect.comresearchgate.net tartaric acid, informahealthcare.com and thiamine (B1217682) hydrochloride (Vitamin B1). researchgate.netdntb.gov.ua Guanidine hydrochloride has also been utilized as an efficient, recyclable catalyst in aqueous media, offering short reaction times and high yields (85-95%). benthamdirect.comresearchgate.net Furthermore, innovative approaches have utilized agro-waste, such as the water extract of orange fruit shell ash (WEOFSA), as an inexpensive and green catalyst under microwave irradiation. acgpubs.org These methods are characterized by mild reaction conditions, simple work-up procedures, and the ability to recycle the catalyst. ias.ac.inbenthamdirect.comijnnonline.net

| Catalyst | Reaction Conditions | Typical Reaction Time | Reported Yields | Key Advantages | Reference |

|---|---|---|---|---|---|

| Meglumine (15 mol%) | Water, Room Temperature | 15-30 min | Excellent | Reusable catalyst, eco-friendly, simple purification | ias.ac.inresearchgate.net |

| Guanidine Hydrochloride | Water, Stirring | 20-30 min | 85-95% | Recyclable catalyst, energy efficient, wide substrate scope | benthamdirect.comresearchgate.net |

| Glutamic Acid | Ethanol, Microwave Irradiation | Short | 86-92% | Biodegradable catalyst, catalyst is easily separated | eurekaselect.comresearchgate.net |

| Tartaric Acid (10 mol%) | Water, Room Temperature | Short | Excellent | Metal-free, highly effective, uses aqueous medium | informahealthcare.com |

| WEOFSA | Microwave Irradiation | 6-30 min | High | Inexpensive agro-waste catalyst, solvent-free option | acgpubs.org |

| Thiamine Hydrochloride | Aqueous Medium | Short | 92-96% | Natural organocatalyst, reusable up to four times | researchgate.net |

Metal-Catalyzed and Organocatalyzed Routes to 1,2,4-Triazolidines

Catalysis remains a cornerstone for the efficient construction of heterocyclic frameworks, with both metal-based and organic molecules serving as powerful tools for synthesizing 1,2,4-triazolidines.

Transition metals offer unique catalytic cycles for constructing the this compound ring. A notable strategy involves the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org This method demonstrates remarkable control over the final product architecture: the use of a Silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.orgfrontiersin.org

Other metal-based systems have also been developed. A one-pot reaction using Fe3O4 magnetic nanoparticles as a recoverable and reusable catalyst has been reported for the synthesis of this compound derivatives from aldehydes and thiosemicarbazide in the presence of sodium borohydride. ijnnonline.net In another approach, a bio-inspired amine oxidase-mimicking catalyst, 1,10-phenanthroline-5,6-dione, in conjunction with FeCl3 as a co-catalyst, facilitates the synthesis of 1,2,4-triazoles from primary amines and hydrazines under an oxygen atmosphere. rsc.orgrsc.org Additionally, a heterogeneous catalyst comprising Bi2O3 loaded on a ZrO2 support has proven highly efficient for synthesizing novel pyrazole-linked this compound-3-thiones in water. sci-hub.se

| Metal Catalyst | Reaction Type | Substrates | Key Outcome / Product | Reference |

|---|---|---|---|---|

| Ag(I) | [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Selective formation of 1,3-disubstituted 1,2,4-triazoles | isres.orgfrontiersin.org |

| Cu(II) | [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Selective formation of 1,5-disubstituted 1,2,4-triazoles | isres.orgfrontiersin.org |

| Fe3O4 Nanoparticles | One-pot condensation/reduction | Aldehydes, Thiosemicarbazide, NaBH4 | This compound derivatives in good to excellent yields | ijnnonline.net |

| FeCl3 (co-catalyst) | Amine oxidase-inspired catalysis | Primary amines, Hydrazines | Regioselective synthesis of 1,2,4-triazoles | rsc.orgrsc.org |

| Bi2O3/ZrO2 | Heterogeneous catalysis | Pyrazole-carbaldehydes, Thiosemicarbazide | Pyrazole-linked this compound-3-thiones (90-96% yield) | sci-hub.se |

The demand for enantiomerically pure compounds has spurred the development of asymmetric syntheses. Organocatalysis has emerged as a powerful platform for accessing chiral 1,2,4-triazolidines with high enantioselectivity. Cinchona alkaloid derivatives have been successfully used as organocatalysts in these transformations. nih.govresearchgate.net One such process involves the nucleophilic addition of an azlactone to an azodicarboxylate, followed by a heterocyclization step. nih.govresearchgate.net

Another efficient asymmetric cyclization describes the reaction of amino-acid-derived isothiocyanates with azodicarboxylates, affording chiral 1,2,4-triazolines in good yields (up to 87%) and with high enantioselectivities (up to 95% ee). rsc.org More recently, the de novo formation of the triazole ring via an organocatalytic cyclodehydration has been used to synthesize axially chiral N-aryl 1,2,4-triazoles. rsc.org Using a C2-symmetric chiral phosphoric acid (CPA) as the catalyst, the condensation of an imidothioate and a hydrazide produced N-aryl triazole atropisomers with up to 78% ee. rsc.org

| Organocatalyst Type | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Hydrazination/Cyclization | α-substituted isocyanoacetates, Azodicarboxylates | Up to 99% | Up to 97% ee | researchgate.net |

| Cinchona Alkaloid Derivative | Nucleophilic addition/Heterocyclization | Azlactones, Azodicarboxylates | - | - | nih.gov |

| (DHQD)2PHAL (Cinchona-derived) | Asymmetric Cyclization | Amino-acid-derived isothiocyanates, Azodicarboxylates | Up to 87% | Up to 95% ee | rsc.org |

| Chiral Phosphoric Acid (CPA) | Cyclodehydration | Imidothioates, Hydrazides | - | Up to 78% ee | rsc.org |

Transition Metal-Mediated this compound Formation

Photochemical and Electrochemical Synthetic Strategies for 1,2,4-Triazolidines

Photochemistry and electrochemistry provide modern, often milder, alternatives to traditional thermal methods, enabling unique reaction pathways for the synthesis of 1,2,4-triazolidines.

Electrochemical Synthesis

Electrosynthesis offers a reagent-free and environmentally friendly approach. A silver-catalyzed electrochemical [2+2+1] decarboxylative cyclization of N-aryl glycines with azobenzenes has been developed to produce 1,2,4-triazolidines. rsc.orgacs.org This method operates in an undivided cell under constant current and effectively avoids the common issue of cathodic metal deposition. acs.org Another powerful electrochemical method is a dehydrogenative [3+2] annulation of hydrazones and amines. sioc-journal.cn This process proceeds without any external transition-metal catalysts, acids, bases, or chemical oxidants, representing a simple and green route to functionalized 1,2,4-triazoles. sioc-journal.cn Furthermore, reagent-free intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions has been used to efficiently synthesize 1,2,4-triazolo[4,3-a]pyridines. rsc.org

Photochemical Synthesis

Visible-light photocatalysis has been harnessed for the construction of the this compound ring. One such method is a decarboxylative addition cyclization of N-aryl glycines and azobenzenes. The reaction is promoted by a photosensitizer, such as Methylene Blue (MB), under irradiation with white LEDs at room temperature. Another strategy involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgresearchgate.net Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane, leading to an azomethine ylide intermediate. This intermediate then undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole product. rsc.orgresearchgate.netuni-bayreuth.de The photochemical reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with benzene (B151609) upon visible light irradiation has also been investigated. mdpi.com

| Method | Energy Source | Key Reagents/Catalysts | Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Electrochemical [2+2+1] Cyclization | Electricity (Constant Current) | Ag (catalyst) | N-aryl glycines, Azobenzenes | Avoids cathodic metal deposition; efficient in undivided cell. | rsc.orgacs.org |

| Electrochemical [3+2] Annulation | Electricity | None (Reagent-free) | Hydrazones, Amines | Metal-, oxidant-, acid-, and base-free. | sioc-journal.cn |

| Photochemical Cyclization | Visible Light (White LEDs) | Methylene Blue (photosensitizer) | N-aryl glycines, Azobenzenes | Mild, room temperature conditions. | |

| Photochemical Addition/Cycloaddition | Visible Light (Blue LEDs) | None | Diazoalkanes, Azodicarboxylates, Nitriles | Proceeds via triplet species and azomethine ylide intermediate. | rsc.orgresearchgate.net |

Reactivity and Reaction Mechanisms of 1,2,4 Triazolidine Systems

Ring Transformations and Rearrangement Reactions of 1,2,4-Triazolidines

1,2,4-Triazolidine derivatives can undergo various ring transformations and rearrangement reactions, often leading to the formation of other heterocyclic systems. For instance, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures can yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, demonstrating a significant ring transformation. rsc.org In some cases, these reactions can also produce 3-(2-aminophenyl)-4H-1,2,4-triazole as a byproduct. rsc.org

Mechanistically, these transformations can be complex. For example, the reaction of 2-(chloromethyl)furan (B1296002) with sodium cyanide results in a tele-substitution, where the nitrile group attaches to the opposite side of the furan (B31954) ring, distant from the initial site of the chlorine atom. acs.org A proposed mechanism for such a reaction on a nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine system involves the initial attack of the nucleophile at the 8-position, followed by the elimination of a proton and the chloride ion. acs.org In some instances, these rearrangements can lead to ring-opening of the pyrazine (B50134) ring followed by rearrangement to form a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org

Furthermore, rearrangements resembling the Wagner–Meerwein rearrangement have been observed where a carbon atom migrates to an electron-deficient nitrogen atom. researchgate.net An example is the transformation of pyrazolium (B1228807) ions, which can undergo a nih.govresearchgate.net shift to yield 1,2,4-triazole (B32235) derivatives. researchgate.net

Cycloaddition Reactions Involving this compound Intermediates

Cycloaddition reactions are a powerful tool for the synthesis of complex cyclic molecules, and this compound derivatives, particularly triazolinediones, are highly reactive partners in these transformations. sci-hub.seacgpubs.org

N-substituted 1,2,4-triazoline-3,5-diones (TADs) are known to participate in [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions, with bicycloalkadienes to produce strained heterocyclic compounds. researchgate.netmdpi.com For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with norbornadiene readily forms the expected homo-Diels-Alder adduct. researchgate.netresearchgate.net

The reactivity in these reactions is influenced by the substituents on the diene. While unsubstituted dienes give the expected adducts, the presence of a single electron-withdrawing group can lead to the formation of "insertion" products alongside the homo-Diels-Alder adducts. researchgate.netmdpi.com However, when two electron-withdrawing groups are present on the diene, the reaction with MeTAD proceeds at a significantly slower rate, yielding only the homo-Diels-Alder adducts. mdpi.com

Table 1: Examples of Homo-Diels-Alder Reactions with TADs

| Diene | TAD | Product Type | Reference |

|---|---|---|---|

| Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) | MeTAD | Homo-Diels-Alder adduct | researchgate.netresearchgate.net |

| Bicyclo[2.2.2]octa-2,5-diene | MeTAD | Homo-Diels-Alder adduct | researchgate.net |

| Bicyclo[3.2.2]nona-6,8-diene | MeTAD | Rearranged adduct | researchgate.net |

| Norbornenes with one electron-withdrawing group | PhTAD | Homo-Diels-Alder adduct and insertion products | mdpi.com |

1,3-Dipolar cycloaddition is a key method for synthesizing five-membered heterocycles, including 1,2,4-triazoles. organic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile. organic-chemistry.orgwikipedia.org

One pathway involves the reaction of nitrilimines with carbodiimides, which provides an efficient route to di/trifluoromethyl bis(1,2,4-triazoline)spiranes and 1,2,4-triazoles. rsc.org Another approach is the copper-catalyzed reaction of diazo compounds with nitriles and azodicarboxylates to form 2,3-dihydro-1,2,4-triazoles. bohrium.com

A photochemical method involves the reaction of acceptor-only diazoalkanes with azodicarboxylates. nih.gov Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane to form an azomethine ylide. nih.gov This ylide, a potent 1,3-dipole, then undergoes cycloaddition with a nitrile to yield a 1,2,4-triazole. nih.gov

The Huisgen-type cycloaddition of 1-aza-2-azoniaallenium salt intermediates with nitriles also leads to the formation of fused nih.govresearchgate.netresearchgate.nettriazolo[1,5-d] nih.govresearchgate.netdiazepinium salts. acs.org This is described as a [3+2] cycloaddition followed by a spontaneous nih.govresearchgate.net-cationic rearrangement. acs.org

Homo-Diels-Alder Reaction Studies

Electrophilic and Nucleophilic Substitution Mechanisms in this compound Frameworks

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions. nih.gov Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. nih.govchemicalbook.com For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position in strong acid. chemicalbook.com

Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are π-deficient because they are bonded to two electronegative nitrogen atoms. nih.govchemicalbook.com This makes them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com

In 2-phenyltriazole 1-oxides, the C5 position is activated towards both electrophilic and nucleophilic attack. rsc.org These N-oxides can be selectively halogenated, and the halogen can then be replaced by strong nucleophiles. rsc.org Subsequent deoxygenation provides a route to various substituted triazoles. rsc.org Methylation of these N-oxides forms N-methoxytriazolium salts, where the hydrogen at C5 can be substituted by weak nucleophiles like fluoride (B91410) ions. rsc.org This allows for the introduction of a wide range of functional groups onto the triazole nucleus.

Investigating Decomposition Pathways and Kinetic Stability of this compound Derivatives

The thermal stability and decomposition pathways of 1,2,4-triazole derivatives are of significant interest, particularly for energetic materials. rsc.org Theoretical studies have shown that 1,2,4-triazole is more stable than its 1,2,3-isomer. researchgate.net The primary decomposition pathway for 1,2,4-triazole is proposed to be a proton transfer, which has a higher energy barrier (~52 kcal/mol) compared to the ring-opening pathway of 1,2,3-triazole (~45 kcal/mol). researchgate.net

The introduction of substituents significantly affects the decomposition mechanism. For C-nitro-1,2,4-triazoles, decomposition can lead to products such as N₂, N₂O, NO, CO₂, HCN, and 1,2,4-triazolone. researchgate.net For amino- and nitramino-substituted 1,2,4-triazoles, the decomposition pathways have been explored using thermal experiments and mass spectrometry. rsc.org In the case of ANTA (3-amino-5-nitro-1,2,4-triazole) and AHNTA, theoretical studies suggest that at the excited state, the C-N bond attached to a nitro group is the most likely to break. tandfonline.com

Table 2: Calculated Energy Barriers for Initial Decomposition Steps of Triazoles

| Compound | Decomposition Pathway | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,4-Triazole | H-transfer | ~52 | researchgate.net |

Functionalization and Derivatization Reaction Mechanisms

The functionalization of the 1,2,4-triazole ring is crucial for modifying its properties and synthesizing new derivatives. A common method for creating the this compound-3,5-dione (urazole) core is through the oxidation of the corresponding urazole (B1197782) precursor. acs.org A one-pot synthesis of 4-substituted urazoles involves reacting anilines with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization. organic-chemistry.org

Alkylation of 1H-1,2,4-triazole can be regioselective. chemicalbook.com Using sodium ethoxide in ethanol (B145695) as a base leads to alkylation at the N1 position. chemicalbook.com Derivatization can also be achieved by converting primary amines into a 1,2,4-triazole moiety through a transamination reaction. mdpi.com This has been applied to amino acids to create novel ligands for coordination polymers and metal-organic frameworks. mdpi.com

Further functionalization of substituted triazoles is also possible. For example, the ester moiety on a nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]quinoxalin-4-one scaffold can undergo direct amidation. frontiersin.org Similarly, 5-alkynyl-1,2,3-triazoles can be readily converted into a variety of other functional groups, including carbonyls, carboxylic acids, and hydroxyalkyl groups. rhhz.net

Theoretical and Computational Chemistry Studies of 1,2,4 Triazolidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1,2,4-triazolidine. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals, charge distribution, and energetic properties. This level of analysis is crucial for predicting how the molecule will behave in chemical reactions and interact with other molecules.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying this compound and its derivatives due to its balance of accuracy and computational cost. cdnsciencepub.comresearchgate.net DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. cdnsciencepub.comirjweb.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the structural, conformational, and electronic parameters of 1,2,4-triazole (B32235) derivatives. mdpi.com These studies provide insights into the stable conformations and electronic distributions within the molecules.

Researchers have utilized various DFT functionals and basis sets to explore different aspects of this compound chemistry. The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) is commonly used for geometry optimizations and frequency calculations. cdnsciencepub.combohrium.com The choice of the functional and basis set is critical and is often validated by comparing the calculated results with experimental data, such as X-ray diffraction or spectroscopic measurements. cdnsciencepub.com For example, a study on 1,2,4-triazole derivatives with morpholine (B109124) found that the optimized parameters obtained by the DFT/B3LYP/6-311G(d,p) method were in good agreement with literature values, confirming the suitability of the chosen computational level. cdnsciencepub.com

DFT calculations are also instrumental in studying reaction mechanisms involving this compound. For example, the mechanism of [3+2] heterocyclization reactions to form 1,2,4-triazole rings has been analyzed using DFT, revealing the energy barriers and stability of transition states. zsmu.edu.ua The influence of solvents on these reactions can be simulated using models like the Polarizable Continuum Model (PCM), providing a more realistic representation of the reaction conditions. zsmu.edu.ua

HOMO-LUMO Orbital Analysis and Molecular Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory and are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity, with a smaller gap generally signifying higher reactivity. irjweb.commwjscience.com

For this compound derivatives, HOMO-LUMO analysis is frequently performed using DFT calculations to predict their chemical behavior. dnu.dp.uaresearchgate.net For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, providing insight into its chemical reactivity. irjweb.comirjweb.com The distribution of HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. irjweb.comdnu.dp.ua

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mwjscience.comscholarsresearchlibrary.com These descriptors provide quantitative measures of a molecule's stability and reactivity. scholarsresearchlibrary.commdpi.com For instance, studies on 1,2,4-triazole derivatives have used these descriptors to compare the reactivity of different isomers and to understand their potential as corrosion inhibitors. researchgate.net The analysis of these parameters helps in designing molecules with specific reactivity profiles for various applications. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Triazine Derivative This table is for illustrative purposes and is based on data for a related triazine derivative.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

Conformational Analysis and Tautomerism Studies

The this compound ring can adopt various conformations, and its substituted derivatives can exist as different tautomers. Computational methods are invaluable for studying the relative stabilities of these different forms. Conformational analysis helps to identify the most stable three-dimensional arrangement of the atoms in a molecule, which is crucial for understanding its biological activity and interactions. mdpi.comnih.gov

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in 1,2,4-triazole chemistry. researchgate.nettubitak.gov.tr Theoretical calculations have been extensively used to determine the relative stabilities of different tautomers, such as the 1H, 2H, and 4H forms. tubitak.gov.trmdpi.com For the parent 1,2,4-triazole, computational studies have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. researchgate.net The presence of substituents on the triazole ring can significantly influence the tautomeric equilibrium. researchgate.net

For example, a theoretical study on 3-amino-5-nitro-1,2,4-triazole (ANTA) found that the relative stability of its tautomers depends on the level of theory and the environment. acs.org While the 2H-ANTA tautomer was found to be more stable at the HF level in the gas phase, the 1H-ANTA tautomer was more stable at the MP2, MP4, and DFT levels. acs.org In polar solvents, the 2H-ANTA tautomer was predicted to be the most stable, which is consistent with experimental observations. acs.org These studies highlight the importance of choosing appropriate computational methods and considering solvent effects for accurate predictions.

Molecular Dynamics (MD) Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the conformational changes and intermolecular interactions of this compound derivatives in different environments. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal dynamic processes that are not accessible through static quantum chemical calculations. pensoft.net

MD simulations have been used to investigate the interactions of 1,2,4-triazole derivatives in solution, such as in water or acidic media. nih.govtandfonline.com These simulations can predict parameters like total energies, interaction energies, and dihedral angles, helping to understand the stability and conformation of the molecules in different environments. nih.gov For instance, a study on 4-amino-1,2,4-triazole (B31798) derivatives showed that the presence of intermolecular hydrogen bonds increased the interaction energies in the thione tautomer, leading to a more stable conformation in solution. nih.gov

In the context of drug design, MD simulations are employed to study the binding stability of 1,2,4-triazole derivatives with biological targets. pensoft.net After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex over time. pensoft.net Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other parameters during the simulation can provide evidence for a stable binding mode. pensoft.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR, NMR)

Computational methods are widely used to predict spectroscopic parameters like infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound derivatives. cdnsciencepub.comresearchgate.net These predictions are valuable for interpreting experimental spectra and for confirming the structures of newly synthesized compounds. nih.gov

DFT calculations are commonly employed to compute the vibrational frequencies and IR intensities of this compound and its derivatives. researchgate.netsioc-journal.cn The calculated IR spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For the parent 1,2,4-triazole, DFT calculations have successfully reproduced the experimental IR spectrum, confirming its planar structure. researchgate.net Theoretical studies have also investigated how factors like self-association and solvent effects influence the vibrational spectra. researchgate.net

Similarly, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict NMR chemical shifts. nih.gov These calculations are particularly useful for assigning signals in complex NMR spectra and for studying tautomerism and regioisomerism. nih.gov For some 1,2,4-triazole-5-thiones, GIAO/DFT calculations have provided theoretical ¹³C and ¹⁵N NMR chemical shifts that are in good agreement with experimental data, aiding in the structural characterization of these compounds. nih.gov

Computational Assessment of Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other and with other molecules is crucial for understanding their solid-state structures and their behavior in biological systems. Computational methods provide powerful tools to analyze these intermolecular interactions and the resulting supramolecular assemblies. nih.govacs.org

Hirshfeld surface analysis is a popular computational technique used to visualize and quantify intermolecular contacts in crystal structures. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in hydrogen bonds, halogen bonds, and other non-covalent interactions. nih.govcapes.gov.br This analysis, combined with 2D fingerprint plots, provides a detailed picture of the crystal packing and the relative importance of different types of interactions. nih.govresearchgate.net

The energetics of these interactions can be further investigated using methods like the PIXEL method, which calculates the lattice energies and the interaction energies of different dimeric motifs within the crystal structure. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the electron density topology to characterize the nature and strength of intermolecular bonds. physchemres.orgtandfonline.com These computational assessments are essential for understanding how weak interactions like hydrogen bonds, chalcogen bonds, and π-stacking contribute to the formation of complex supramolecular architectures in this compound-based systems. nih.govmdpi.com

Theoretical and Computational Studies on this compound Remain Limited

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the saturated heterocyclic compound This compound . While extensive research, including detailed analyses of hydrogen bonding and crystal structures, is available for its aromatic counterpart, 1,2,4-triazole, similar in-depth studies on the this compound ring system are not prevalent in published research.

The vast majority of computational chemistry research has centered on 1,2,4-triazole and its derivatives due to their broad applications, including in medicinal chemistry and materials science. irjweb.comd-nb.infoisres.org These studies often involve density functional theory (DFT) calculations to understand tautomerism, reaction mechanisms, and electronic properties. tubitak.gov.trresearchgate.net

A search for specific information regarding the hydrogen bonding networks and crystal packing of this compound yielded limited results. The available literature extensively covers non-covalent interactions in derivatives of the unsaturated 1,2,4-triazole ring. For instance, Hirshfeld surface analysis has been employed to understand intermolecular contacts in various substituted 1,2,4-triazoles, identifying dominant interactions such as H⋯H, C⋯H, and N⋯H contacts that govern their crystal packing. jyu.fimdpi.comrsc.org Furthermore, the role of hydrogen bonding in the crystal structures of triazole derivatives, including the formation of dimers and layered structures, is a well-documented area of study. rsc.orgacs.orgrsc.org

One study was identified that focuses on derivatives of the saturated ring, specifically the synthesis and analysis of This compound-3-thiones . nih.gov This research involved computational analysis through molecular docking to evaluate the compounds as potential acetylcholinesterase inhibitors. nih.gov However, the scope of this study is centered on the biological activity and interaction with a protein target, rather than a fundamental analysis of the hydrogen bonding networks or crystal packing of the this compound moiety itself in the solid state. nih.gov

Due to the notable absence of specific research and crystal structure data for this compound in the scientific literature, it is not possible to provide a detailed and scientifically accurate article on its theoretical and computational chemistry as per the requested outline. The focus of the scientific community has overwhelmingly been on the aromatic 1,2,4-triazole system, leaving the properties of its saturated analog, this compound, as an area ripe for future investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,2,4 Triazolidines

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1,2,4-Triazolidine Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1,2,4-triazolidines. acs.orgdiva-portal.org Through the analysis of ¹H and ¹³C NMR spectra, chemists can deduce the connectivity of atoms, the chemical environment of nuclei, and the stereochemical arrangement within the molecule. acs.orgdiva-portal.org

¹H NMR spectroscopy provides valuable insights into the number and types of protons present in a this compound molecule. wikipedia.org The chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in a study of 5-aryl-1,2,4-triazolidine-3-ones, the three N-H protons exhibited distinct singlets at δ 10.63, 6.70 ppm, while the benzylic methine proton appeared as a singlet at δ 7.93 ppm. ijcps.org The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal information about neighboring protons. wikipedia.org

In the case of substituted guanazoles, which are derivatives of 1,2,4-triazole (B32235), ¹H NMR has been instrumental in distinguishing between isomeric products. concordia.ca For example, the ¹H NMR spectrum of a mixture of isomeric mono-benzylidene derivatives of 1-phenylguanazole and dibenzylidene 1-phenylguanazole showed distinct signals that allowed for their identification. concordia.ca Similarly, for this compound-3-thiones, the chemical shifts of the N-H and C-H protons provide key structural information. ias.ac.in For example, 5-phenyl- acs.orgnih.govresearchgate.nettriazolidine-3-thione shows N-H proton signals as singlets at δ 11.37, 8.16, and 8.01 ppm, and the aromatic protons appear in the δ 7.36-7.75 ppm range. ias.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound ring and its substituents. acs.org The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. For example, in 5-aryl-1,2,4-triazolidine-3-ones, the carbonyl carbon of the oxy-carbonyl moiety appears at approximately δ 156 ppm. ijcps.org

Studies on acylated this compound-3,5-diones have utilized ¹³C NMR to confirm the site of acylation. acs.org The presence of multiple carbonyl carbon signals in the ¹³C NMR spectra of dibenzoylated derivatives confirmed that acylation occurred on the nitrogen atoms of the triazolidine (B1262331) ring. acs.org For instance, the ¹³C NMR spectrum of one such derivative displayed six distinct carbonyl carbon signals. acs.org

To unravel the complex three-dimensional structures of 1,2,4-triazolidines, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. researchgate.netresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy is particularly crucial for determining stereochemistry. ipb.pt NOE experiments reveal through-space proximity between protons, allowing for the assignment of relative configurations. For instance, in fused 1,2,4-triazole heterocycles, NOE difference spectroscopy has been used to confirm the structure of isomers. diva-portal.org Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as conformational changes and restricted rotation around single bonds. nih.gov For example, the slower rearrangement of certain complex molecules containing a triazolidine ring can be resolved by ¹H NMR spectroscopy at lower temperatures, with 2D ¹H–¹H exchange spectroscopy (EXSY) used to measure the rate of exchange. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound derivatives by analyzing their characteristic vibrational modes. americanpharmaceuticalreview.com The IR spectrum of 5-aryl-1,2,4-triazolidine-3-ones, for example, shows distinct absorption bands for N-H stretching at 3441, 3178, and 3070 cm⁻¹, and a C=O stretching band at 1666 cm⁻¹. ijcps.org Similarly, for 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione, IR analysis confirmed the presence of an N-H group (3248 cm⁻¹), carbonyl groups (1765 and 1680 cm⁻¹), and C–O stretching (1140 cm⁻¹). mdpi.com

In the case of this compound-3-thiones, the FT-IR spectrum of 5-aryl derivatives displays prominent N-H stretching bands at 3286 and 3185 cm⁻¹, a C=C stretching band at 1686 cm⁻¹, and a C=S stretching band at 1227 cm⁻¹. acgpubs.org These characteristic frequencies provide a fingerprint for the molecule, aiding in its identification and structural confirmation. americanpharmaceuticalreview.com Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. acs.orgnih.gov In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is often influenced by the substituents on the triazolidine ring. researchgate.net For instance, in 2,4,5,5-tetrasubstituted this compound-3-thiones, the substituent at the 4-position has a significant impact on the fragmentation pathways. researchgate.net

The mass spectrum of 5-phenyl- acs.orgnih.govresearchgate.nettriazolidine-3-thione displays a molecular ion peak at m/z 179. ias.ac.in Similarly, the mass spectrum of a newly synthesized this compound derivative showed a molecular ion peak at m/z 205. ijnnonline.net The fragmentation of these compounds often involves the loss of side chains or parts of the triazolidine ring system. ijnnonline.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. mdpi.com This is particularly useful for confirming the molecular formula of newly synthesized this compound derivatives. acs.org For example, HRMS was used to confirm the molecular formula of 1-[2,6-dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione. mdpi.com In another study, the structures of novel 1,2,4-triazole derivatives containing amino acid fragments were confirmed by HRMS analysis, which provided exact mass measurements that matched the calculated values for the protonated molecules [M+H]⁺. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Characterization

X-ray diffraction (XRD) on single crystals is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. novapublishers.com It provides precise information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding the structure-property relationships of this compound derivatives.

The analysis of this compound-based compounds by single-crystal XRD has revealed detailed structural features. For instance, the crystal structures of various fused 1,2,4-triazole systems have been successfully elucidated. In one study, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic system with a P-1 space group. mdpi.comresearchgate.net Its precursor, a 4-amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in the monoclinic system with a P2₁ space group. mdpi.comresearchgate.net The analysis highlighted the twisted conformation between the triazole and indole (B1671886) rings in both compounds. mdpi.com

Another investigation focused on two solid-state forms of Topiroxostat, a drug molecule containing a 1,2,4-triazole ring. cambridge.org The anhydrous form (TOPI-II) and a monohydrate form (TOPI-H₂O) were characterized, revealing different crystal packing and hydrogen-bonding networks. The TOPI-II form features a "zigzag" chain structure stabilized by N-H···N hydrogen bonds, while the TOPI-H₂O structure involves the water molecule in creating a two-dimensional hydrogen-bond network. cambridge.org Similarly, the crystal structure of 3,5-diamino-1,2,4-triazole (DATA) monohydrate was determined to be in the P2₁/c space group, with water molecules forming a three-dimensional network that connects the DATA molecules. nih.gov

These studies underscore the power of XRD in confirming molecular structures, identifying different polymorphic forms, and understanding the supramolecular architecture governed by intermolecular interactions like hydrogen bonds and π–π stacking. mdpi.comjyu.fi

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com, researchgate.net |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (1) | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.com, researchgate.net |

| Topiroxostat Form II (TOPI-II) | Monoclinic | P2₁/c | a = 11.8354(6) Å, b = 7.1524(4) Å, c = 14.1911(7) Å, β = 107.031(2)° | cambridge.org |

| Topiroxostat Monohydrate (TOPI-H₂O) | Triclinic | P-1 | a = 7.0253(3) Å, b = 7.8286(4) Å, c = 12.0125(6) Å, α = 98.489(2)°, β = 93.189(2)°, γ = 113.116(2)° | cambridge.org |

| 3,5-Diamino-1,2,4-triazole (DATA) Monohydrate | Monoclinic | P2₁/c | a = 10.2309(8) Å, b = 10.2798(7) Å, c = 11.2358(8) Å, β = 116.712(3)° | nih.gov |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netrsc.orgjocpr.comtriazolo[3,4-b] mdpi.comresearchgate.netjocpr.comthiadiazole (9) | Orthorhombic | P2₁2₁2₁ | a = 4.8814(3) Å, b = 15.3934(10) Å, c = 20.3204(13) Å | mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For organic molecules like 1,2,4-triazolidines, the observed transitions typically involve π, σ, and non-bonding (n) electrons. shu.ac.uk The absorption spectrum provides valuable information about the electronic structure and chromophores present in the molecule.

For example, a theoretical study on 4-H-1,2,4-triazoline-3,5-diones identified the lowest energy S₀ → S₁ transition as having n → π* character. aip.org Experimental and theoretical studies on 3,5-diamino-1,2,4-triazole have shown that the electronic transitions are mainly derived from π-π* contributions, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being localized over the entire molecule. researchgate.net In another study, the UV-Vis spectrum of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium inner salt in chloroform (B151607) displayed two absorption bands at 325 nm and 410 nm, which were attributed to intramolecular charge transfer (ICT) via a π-conjugated path. sapub.org The study of energetic dinitrophenyl-1,2,4-triazole derivatives utilized a 266 nm laser to induce photodissociation, which corresponds to the π* ← n electronic transition involving the nitro groups. rsc.org

Table 2: Electronic Absorption Data for Selected this compound Derivatives

| Compound | Solvent | Absorption Maxima (λ_max) | Transition Type (if specified) | Reference |

| 1,4-Diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium | Chloroform | 325 nm, 410 nm | Intramolecular Charge Transfer | sapub.org |

| 3,5-Diamino-1,2,4-triazole | Not Specified | Not Specified | π → π | researchgate.net |

| 4-H-1,2,4-Triazoline-3,5-diones | Theoretical | Not Specified | n → π | aip.org |

| Dinitrophenyl-1,2,4-triazole derivatives | Not Specified | 266 nm (excitation) | π* ← n (in NO₂ group) | rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and transition metal complexes. wikipedia.orgbhu.ac.in The technique provides information about the electronic structure and environment of the paramagnetic center.

ESR spectroscopy is particularly useful for studying this compound derivatives that form coordination complexes with paramagnetic metal ions. An investigation of copper(II) complexes with 1,2,4-triazole (Hta) in dimethyl sulfoxide (B87167) (DMSO) provides a clear example. researchgate.net The frozen-solution ESR spectra of [Cu(Hta)Cl₂] and [Cu(Hta)₂Cl₂] were recorded to probe the ligand field environment around the Cu(II) ion.

The spectrum for [Cu(Hta)Cl₂] yielded an anisotropic signal with g-values of g∥ = 2.377 and g⊥ = 2.090, and a copper hyperfine coupling constant of A∥(Cu) = 128 G. researchgate.net These parameters were similar to those of CuCl₂ in the same solvent, suggesting that the triazole ligands are weakly bonded in solution. In contrast, the [Cu(Hta)₂Cl₂] complex showed a lower g∥ value (2.297) and a higher A∥(Cu) value (166 G). researchgate.net This change is consistent with a stronger equatorial ligand field created by the presence of two triazole ligands coordinated to the copper center. researchgate.net Such studies demonstrate how ESR can be used to elucidate the coordination mode and relative ligand field strengths in paramagnetic metal complexes of 1,2,4-triazolidines.

Table 3: ESR Spectral Parameters for Copper(II)-1,2,4-Triazole Complexes in DMSO

| Compound | g∥ | g⊥ | A∥(Cu) (Gauss) | Interpretation | Reference |

| [Cu(Hta)Cl₂] | 2.377 | 2.090 | 128 | Weakly bonded Hta ligands in solution | researchgate.net |

| [Cu(Hta)₂Cl₂] | 2.297 | 2.090 | 166 | Stronger equatorial ligand field due to two Hta ligands | researchgate.net |

Thermogravimetric Analysis (TGA) as a Methodological Tool for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition behavior of materials, including this compound derivatives.

TGA studies on various 1,2,4-triazole compounds have revealed how their thermal stability is influenced by their molecular structure and substituent groups. For instance, an analysis of several 1,2,4-triazole derivatives (MM4c-e) showed that they were generally stable up to about 200°C, after which they underwent degradation in one or two steps. jocpr.com A comparative study on a biofield-treated 1,2,4-triazole sample showed an increase in its decomposition temperature compared to the untreated control. The onset of degradation for the control sample was 186°C, which increased to 200°C for the treated sample, indicating enhanced thermal stability. The maximum thermal decomposition temperature (Tₘₐₓ) also increased from 199.68°C to 213.40°C.

In the context of energetic materials, the thermal behavior of azobis-1,2,4-triazoles has been investigated. d-nb.info The thermal decomposition of 4,4ʹ-azobis-1,2,4-triazole was found to begin at 281.7°C (at a heating rate of 5 °C/min), which is significantly higher than many other nitrogen-rich compounds, indicating noteworthy thermal stability. d-nb.info Similarly, studies on dinitrophenyl-substituted 1,2,4-triazoles showed decomposition temperatures ranging from 260°C to 275°C. rsc.org These findings highlight the utility of TGA in quantifying the thermal stability of 1,2,4-triazolidines, a crucial parameter for their handling and application, particularly for energetic materials.

Table 4: Thermal Decomposition Data for Selected this compound Derivatives from TGA

| Compound | Onset Decomposition Temp. (°C) | Max. Decomposition Temp. (Tₘₐₓ) (°C) | Key Findings | Reference |

| 1,2,4-Triazole (Control) | 186 | 199.68 | Baseline thermal stability | |

| 1,2,4-Triazole (Treated) | 200 | 213.40 | Increased thermal stability after treatment | |

| p-Me-DNPT | 260 | 310 (Max PA Signal) | Decomposes near 270°C | rsc.org |

| p-OMe-DNPT | 275 | 330 (Max PA Signal) | Decomposes near 270°C | rsc.org |

| p-NH₂-DNPT | 270 | 300 (Max PA Signal) | Decomposes near 270°C | rsc.org |

| 4,4ʹ-Azobis-1,2,4-triazole (at 5 °C/min) | 281.7 | 312.7 (Peak Temp.) | Exhibits high thermal stability | d-nb.info |

| 1,2,4-Triazole Derivatives (MM4c-e) | ~200 | Not specified | Stable up to ~200°C, one or two degradation steps | jocpr.com |

Research Applications of 1,2,4 Triazolidine in Advanced Chemical Disciplines Non Clinical Focus

Role of 1,2,4-Triazolidine in Catalysis Research

The application of this compound and its derivatives in catalysis is a burgeoning field of study. These compounds can function as ligands for transition metals or as organocatalysts, demonstrating remarkable efficiency and selectivity in various chemical transformations.

1,2,4-Triazolidines as Ligands in Transition Metal Catalysis

This compound derivatives, particularly 1,2,4-triazolium salts, serve as stable precursors to N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net These NHCs are widely employed as ligands for transition metal complexes in catalysis. acs.orgresearchgate.net The synthesis of such complexes often involves the deprotonation of the triazolium salt to form the NHC, which then coordinates to the metal center. acs.org For instance, new chiral bis-1,2,4-triazolium salts have been synthesized and used to create rhodium(I) biscarbene complexes, which have shown promise in asymmetric synthesis. researchgate.net

The coordination of 1,2,4-triazole-based ligands to various transition metals, including cobalt(II), nickel(II), and copper(II), has been extensively studied. ugm.ac.id These complexes are often characterized by a 1:2 metal-to-ligand molar ratio and can exhibit geometries such as octahedral. ugm.ac.id The versatility of the triazole ring allows for the formation of diverse coordination compounds, from discrete mononuclear complexes to multidimensional frameworks. mdpi.com The nitrogen atoms of the triazole ring can bridge metal centers, facilitating the formation of stable coordination structures like polynuclear metal complexes and coordination polymers. mdpi.com

Several early transition metal complexes featuring 1,2,4-triazolato ligands have been prepared through reactions of pyrazolato complexes of titanium, niobium, and tantalum with sodium or potassium salts of 1,2,4-triazoles. acs.org X-ray structure analysis has revealed different coordination modes, including η² and η¹-coordination of the 1,2,4-triazolato ligands. acs.org Furthermore, the development of bis(terdentate) ligands incorporating the 1,2,4-triazole (B32235) unit has led to the synthesis of dinuclear complexes where the metal centers are doubly bridged by the nitrogen atoms of the triazole moieties. nih.gov

The synthesis of transition metal complexes with novel 1,2,4-triazolodithiocarbamato ligands has also been reported. researchgate.net The challenges in coordinating triazole-derived N-heterocyclic carbenes to first-row transition metals, due to orbital mismatch, are being addressed to explore their catalytic potential. rsc.org The design of novel 1,2,3- and 1,2,4-triazoles for creating coordination complexes and frameworks is an active area of research, with applications ranging from nanomaterials to anion recognition. tennessee.edu

Table 1: Examples of this compound-based Ligands in Transition Metal Catalysis

| Ligand Type | Metal | Application/Finding |

|---|---|---|

| Chiral bis-1,2,4-triazolium salts | Rhodium(I) | Precursors to rhodium(I) biscarbene complexes for asymmetric synthesis. researchgate.net |

| 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Cobalt(II), Nickel(II), Copper(II) | Formation of octahedral complexes with a 1:2 metal-to-ligand ratio. ugm.ac.id |

| 1,2,4-Triazolato | Titanium, Niobium, Tantalum | Formation of early transition metal complexes with η² and η¹-coordination. acs.org |

| Bis(terdentate) 1,2,4-triazole ligands | Cobalt(II), Iron(II) | Formation of dinuclear complexes with doubly bridged metal centers. nih.gov |

Organocatalytic Applications of this compound Derived Structures

Derivatives of this compound have emerged as effective organocatalysts in various organic reactions. eurekaselect.comresearchgate.net For example, 5-aryl-1,2,4-triazolidine-3-thiones and 1,2,4-triazospiro-3-thiones have been synthesized using organocatalysts like glutamic acid under microwave irradiation, showcasing an environmentally friendly approach. eurekaselect.comresearchgate.net Thiamine (B1217682) hydrochloride, a natural organocatalyst, has also been successfully used for the synthesis of this compound-3-thiones in an aqueous medium. researchgate.netresearchgate.net

(S)-proline derivatives containing a 1,2,4-triazolyl-5-thione moiety have been developed as highly efficient organocatalysts for asymmetric aldol (B89426) reactions. mdpi.com These catalysts can be supported on mesoporous silica, allowing for their recovery and reuse. The 1,2,4-triazole moiety in these catalysts is thought to act as a hydrogen bridge inducer, anchoring the electrophilic aldehydes and enhancing the stereoselectivity of the reaction. mdpi.com

The versatility of 1,2,4-triazoles extends to their use in promoting various organic transformations. nih.gov Their ability to accommodate a wide range of substituents allows for the fine-tuning of their catalytic activity. nih.gov Research projects are focused on synthesizing new functionally substituted 1,2,4-triazole derivatives to be used as Brønsted bases or ligands in transition metal-catalyzed reactions, with a focus on evaluating their regio- and stereoselectivity. ysu.am

Studies on Regio- and Stereoselectivity in this compound-Mediated Reactions

The regioselectivity of reactions involving this compound derivatives is a critical aspect of their application in synthesis. For instance, the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been investigated to understand the factors governing the position of alkylation. nih.govresearchgate.net These studies have shown that alkylation can occur at different nitrogen atoms of the triazole ring, and the regioselectivity can be influenced by steric effects. nih.govresearchgate.net Theoretical studies, such as AM1 calculations, have been employed to explain the observed regioselectivity. nih.gov The determination of the alkylation site is often confirmed using techniques like X-ray crystallography and NMR spectroscopy, sometimes in conjunction with density functional theory (DFT) calculations. uzhnu.edu.ua

Stereoselectivity is another crucial factor, particularly in asymmetric catalysis. The development of chiral 1,2,4-triazole-based organocatalysts has enabled the stereoselective synthesis of various molecules. For example, the galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones has been shown to proceed with β-stereoselectivity, as determined by the coupling constants in NMR spectra. mdpi.com Chiral phosphoric acid catalysts have been used to achieve the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction, yielding products with high enantiomeric ratios. nih.gov The development of efficient one-step procedures for the regioselective synthesis of substituted acs.orgCurrent time information in Bangalore, IN.bohrium.comtriazolo[1,5-a]pyrimidines further highlights the control that can be achieved in these reactions. rsc.org

This compound Scaffolds in Materials Science Research

The unique properties of the this compound ring, such as high nitrogen content and the ability to form extensive hydrogen bonding networks, make it an attractive component in the design of advanced materials.

Design and Synthesis of this compound-Based Energetic Materials

Nitrogen-rich heterocyclic compounds, including 1,2,4-triazole derivatives, are of significant interest in the field of high-energy density materials. bohrium.comsci-hub.sebohrium.com These compounds often possess high heats of formation and good thermal stabilities. bohrium.com A strategy to balance energy and stability involves coupling 1,2,4-triazole scaffolds with other energetic moieties. For example, a series of nitrogen and oxygen-rich energetic materials have been synthesized based on N-substituted 4-hydroxy-3,5-dinitropyrazole and methylene-linked N-amino-1,2,4-triazole bridges. bohrium.com

The synthesis of 1,2,4-triazol-3-one (TO) based energetic compounds has also been explored. acs.org Derivatives of TO have been prepared that exhibit good thermostability, low sensitivities to impact and friction, and high detonation performance. acs.org The combination of 1,2,3-triazole and 1,2,4-triazole frameworks has led to new high-energy and low-sensitivity compounds. sci-hub.sebohrium.com These materials can exhibit detonation velocities and pressures superior to those of traditional explosives like RDX. sci-hub.se

Strategies to enhance the performance of triazole-based energetic materials include the introduction of N-oxides, which can improve energetic properties. nih.gov The synthesis of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol and its nitrogen-rich salts has yielded compounds with high thermal stability and powerful, yet safe, energetic properties. nih.gov Furthermore, the combination of 1,2,4-triazole with furazan (B8792606) has been investigated to create high-performance heat-resistant energetic materials. acs.org The introduction of nitro and amino groups into 1,2,4-triazole N-oxide derivatives is another approach to designing insensitive high-energy density materials. mdpi.com The use of 4,4′-azobis(1,2,4-triazole) as a versatile scaffold allows for the development of tailor-made energetic materials through the formation of cocrystals and coordination polymers. acs.org

Table 2: Properties of Selected this compound-Based Energetic Materials

| Compound/Derivative | Key Feature | Detonation Velocity (Dv) | Decomposition Temperature (Td) |

|---|---|---|---|

| N-methylene-C connected N-amino-1,2,4-triazole and HODNP derivative (Compound 1) | High density and detonation performance | 8103 m/s | Not specified |

| 1,2,4-Triazol-3-one derivative (Compound 6) | High thermal stability and low sensitivity | 8406 m/s | 324.5 °C |

| C–C linked 1,2,3-triazole and 1,2,4-triazole derivative (Hydrazinium salt 5) | High detonation velocity and low sensitivity | 9200 m/s | >185 °C |

| 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol derivatives | High thermal stability and performance | 8102–9087 m/s | 207–329 °C |

Supramolecular Assembly and Coordination Polymers Involving this compound Moieties